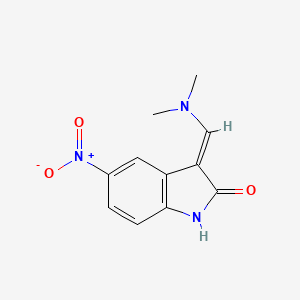
2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-nitro-, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-nitro-, (E)- is a complex organic compound that belongs to the indole family. Indoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This specific compound is characterized by the presence of a nitro group at the 5-position and a dimethylamino methylene group at the 3-position, making it a unique and versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-nitro-, (E)- typically involves multi-step organic reactions. One common method includes the condensation of 5-nitroindole-2,3-dione with dimethylamine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, which is essential for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-nitro-, (E)- undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form various derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to facilitate the reactions.
Major Products
The major products formed from these reactions include amino derivatives, reduced forms of the compound, and various substituted indole derivatives.
Applications De Recherche Scientifique
2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-nitro-, (E)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-nitro-, (E)- involves its interaction with specific molecular targets and pathways. The nitro group and dimethylamino group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Indol-2-one: A simpler indole derivative without the nitro and dimethylamino groups.
5-Nitroindole: Contains the nitro group but lacks the dimethylamino methylene group.
3-Dimethylaminoindole: Contains the dimethylamino group but lacks the nitro group.
Uniqueness
2H-Indol-2-one, 1,3-dihydro-3-((dimethylamino)methylene)-5-nitro-, (E)- is unique due to the combination of the nitro and dimethylamino groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
159212-48-3 |
|---|---|
Formule moléculaire |
C11H11N3O3 |
Poids moléculaire |
233.22 g/mol |
Nom IUPAC |
(3E)-3-(dimethylaminomethylidene)-5-nitro-1H-indol-2-one |
InChI |
InChI=1S/C11H11N3O3/c1-13(2)6-9-8-5-7(14(16)17)3-4-10(8)12-11(9)15/h3-6H,1-2H3,(H,12,15)/b9-6+ |
Clé InChI |
JKRFBGUETREWIP-RMKNXTFCSA-N |
SMILES isomérique |
CN(C)/C=C/1\C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O |
SMILES canonique |
CN(C)C=C1C2=C(C=CC(=C2)[N+](=O)[O-])NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Prop-2-yn-1-yl-N-[(prop-2-yn-1-yl)oxy]formamide](/img/structure/B14146026.png)
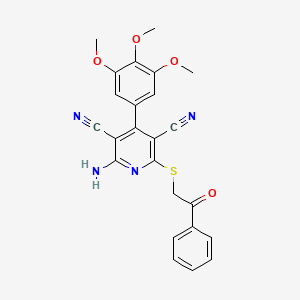
![N-[2-chloro-5-(4-chlorophenyl)sulfonylphenyl]-2-hydroxy-3,5-diiodobenzamide](/img/structure/B14146038.png)

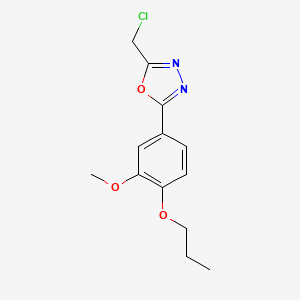
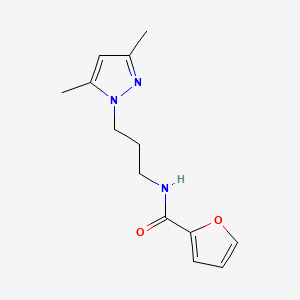

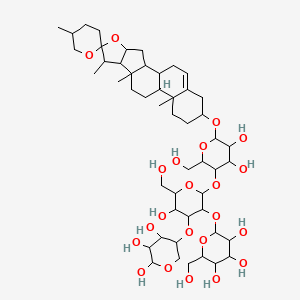
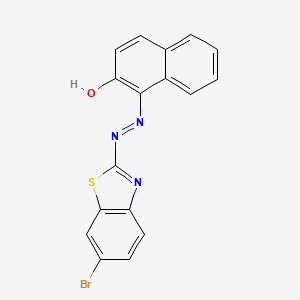
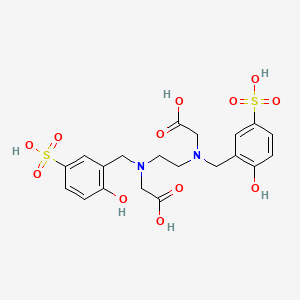
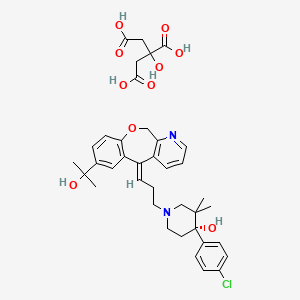

![N-[[(2-methylbenzoyl)amino]carbamothioyl]thiophene-2-carboxamide](/img/structure/B14146104.png)

